(R)-Dnmdp

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

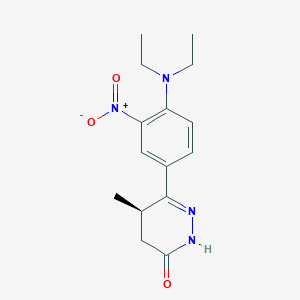

(4R)-3-[4-(diethylamino)-3-nitrophenyl]-4-methyl-4,5-dihydro-1H-pyridazin-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O3/c1-4-18(5-2)12-7-6-11(9-13(12)19(21)22)15-10(3)8-14(20)16-17-15/h6-7,9-10H,4-5,8H2,1-3H3,(H,16,20)/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOSSKNZHADPXJX-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=C(C=C(C=C1)C2=NNC(=O)CC2C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C1=C(C=C(C=C1)C2=NNC(=O)C[C@H]2C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(R)-DNMDP Mechanism of Action in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the mechanism of action for (R)-6-(4-(diethylamino)-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one, known as (R)-DNMDP, a novel small molecule with selective cytotoxicity against specific cancer cell types. The guide details the molecular interactions, signaling pathways, and key experimental findings that elucidate its unique anti-cancer activity.

Core Mechanism: A Neomorphic "Molecular Glue"

This compound operates through a sophisticated "molecular glue" mechanism, inducing a novel protein-protein interaction rather than simply inhibiting an enzyme's function. The sensitivity of cancer cells to DNMDP is primarily dictated by the co-expression of two key proteins: phosphodiesterase 3A (PDE3A) and Schlafen family member 12 (SLFN12).[1][2]

The core events are as follows:

-

This compound Binding: The small molecule this compound directly binds to the catalytic domain of PDE3A.[1][3] While DNMDP is an inhibitor of PDE3A's phosphodiesterase activity, this inhibition is not the primary driver of cell death.[1][3] In fact, other potent PDE3 inhibitors like trequinsin do not induce cytotoxicity and can even rescue cells from DNMDP-induced death.[3][4]

-

Conformational Change and Complex Formation: Upon binding, this compound induces a conformational change in PDE3A, creating a novel surface that promotes its interaction with SLFN12.[2][3] This results in the formation of a stable ternary complex: PDE3A-(R)-DNMDP-SLFN12.[1][3]

-

Requirement of a Co-chaperone: A genome-wide CRISPR screen identified the aryl hydrocarbon receptor–interacting protein (AIP), a co-chaperone, as a factor required for the cellular response to DNMDP and for the formation of the PDE3A-SLFN12 complex.[1][5]

-

Activation of SLFN12 RNase Activity: The critical cytotoxic event is the activation of SLFN12's latent ribonuclease (RNase) activity upon its inclusion in the complex.[3]

-

Apoptosis Induction: The activated SLFN12 RNase leads to widespread RNA degradation, halting translation, and ultimately triggering apoptosis.[3][6] This is evidenced by the detection of caspase activity and poly ADP ribose polymerase (PARP) cleavage in sensitive cell lines like HeLa.[7]

The (R)-enantiomer of DNMDP is profoundly more active, demonstrating 200 to 500 times greater potency than the (S)-enantiomer, highlighting the stereospecificity of the interaction.[4]

Quantitative Data Summary

The efficacy and selectivity of this compound have been quantified across various studies. The following tables summarize the key data points.

Table 1: Cancer Cell Line Sensitivity to DNMDP

| Cell Line | Cancer Type | EC50 | Reference |

|---|---|---|---|

| NCI-H1563 | Lung Adenocarcinoma | 10 - 100 nM | [7] |

| NCI-H2122 | Lung Adenocarcinoma | 10 - 100 nM | [7] |

| HeLa | Cervical Carcinoma | 10 - 100 nM | [7] |

| A549 | Lung Carcinoma | > 1 µM | [7] |

| MCF7 | Breast Carcinoma | > 1 µM | [7] |

| PC3 | Prostate Cancer | > 1 µM |[7] |

Table 2: Phosphodiesterase Selectivity of DNMDP

| PDE Isoform | Inhibition (at 100 nM) | Reference |

|---|---|---|

| PDE3A | Strong Inhibition | [7] |

| PDE3B | Strong Inhibition | [7] |

| PDE10 | Weak Inhibition | [7] |

| Other PDEs | Little to no detectable effect |[7] |

Key Experimental Protocols & Workflows

The mechanism of this compound was elucidated through several key experimental procedures. Detailed methodologies are provided below.

This assay is crucial for demonstrating that DNMDP induces a physical interaction between PDE3A and SLFN12 within cancer cells.

Methodology:

-

Cell Culture and Transfection: HeLa cells, which endogenously express PDE3A, are cultured. The cells are then transfected with a plasmid expressing SLFN12 fused with a V5 epitope tag to allow for specific detection.[4]

-

Compound Treatment: Transfected cells are treated with the test compound (e.g., 10 µM DNMDP) or a negative control (e.g., DMSO, trequinsin) for a specified period, typically 8 hours.[4]

-

Cell Lysis: Following treatment, cells are harvested and lysed in a suitable buffer containing protease inhibitors to release cellular proteins while preserving their interactions.

-

Immunoprecipitation (IP): The cell lysate is incubated with an anti-PDE3A antibody to capture endogenous PDE3A and any associated proteins. Protein A/G beads are then used to pull down the antibody-protein complexes.

-

Washing and Elution: The beads are washed multiple times to remove non-specifically bound proteins. The captured protein complexes are then eluted from the beads.

-

Immunoblotting (Western Blot): The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with an anti-V5 antibody.[4]

-

Detection: A positive signal for V5-tagged SLFN12 in the sample treated with DNMDP, but not in the control samples, confirms the compound-induced formation of the PDE3A-SLFN12 complex.[4]

This phenotypic assay quantifies the cytotoxic effect of this compound on different cancer cell lines to determine sensitivity and calculate EC50 values.

Methodology:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Addition: A serial dilution of this compound is prepared. The compound is added to the wells, typically covering a wide concentration range (e.g., 0 to 1000 µM), along with a vehicle control (DMSO).[7]

-

Incubation: The plates are incubated for a set duration, generally 48 to 72 hours, to allow the compound to exert its effect.[3][7]

-

Viability Measurement: A cell viability reagent (e.g., CellTiter-Glo®, resazurin) is added to each well. These reagents measure metabolic activity or ATP content, which correlates with the number of viable cells.

-

Data Acquisition: The signal (luminescence or fluorescence) is read using a plate reader.

-

Data Analysis: The data is normalized to the vehicle control. A dose-response curve is plotted, and the EC50 value (the concentration at which 50% of the maximum effect is observed) is calculated.

BLI is a biophysical technique used to quantify the kinetics and affinity of protein-protein interactions in real-time, providing direct evidence of this compound's role in stabilizing the PDE3A-SLFN12 complex.[3]

Methodology:

-

Protein Expression and Purification: The catalytic domain of human PDE3A (PDE3ACAT) and full-length SLFN12 are recombinantly expressed and purified.[3] PDE3ACAT is biotinylated for immobilization.

-

Sensor Hydration and Loading: Streptavidin biosensor tips are hydrated. The biotinylated PDE3ACAT is then loaded onto the tips, immobilizing it.[3]

-

Baseline Establishment: The loaded sensors are dipped into a buffer solution (e.g., containing 500 mM NaCl to reduce non-specific binding) to establish a stable baseline signal.[3][8]

-

Association Step: The sensors are moved into wells containing purified SLFN12 protein, either in the presence of this compound or a control (DMSO). The binding of SLFN12 to the immobilized PDE3ACAT is measured as a shift in the interference pattern.[3]

-

Dissociation Step: After the association phase, the sensors are moved back into the buffer-only wells to measure the dissociation of SLFN12 from PDE3ACAT.

-

Data Analysis: The resulting sensorgrams are analyzed. A faster association rate and/or a slower dissociation rate in the presence of this compound provides quantitative proof that the compound stabilizes the PDE3A-SLFN12 interaction.[3]

Conclusion

The mechanism of this compound represents a paradigm shift in targeted cancer therapy, moving beyond simple enzyme inhibition to the intentional induction of a cytotoxic protein-protein interaction. By acting as a molecular glue, this compound forces an association between PDE3A and SLFN12, leading to the activation of SLFN12's RNase function and subsequent apoptosis in cancer cells with high expression of both proteins. This highly specific, gain-of-function mechanism offers a promising new avenue for treating cancers that are dependent on these biomarkers, underscoring the power of predictive chemogenomics and innovative small-molecule discovery.

References

- 1. Mechanistic insights into cancer cell killing through interaction of phosphodiesterase 3A and schlafen family member 12 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Structure of PDE3A-SLFN12 complex reveals requirements for activation of SLFN12 RNase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Optimization of PDE3A Modulators for SLFN12-Dependent Cancer Cell Killing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DNMDP | PDE3A inhibitor, PDE3A-SLFN12 inducer | Probechem Biochemicals [probechem.com]

- 6. academic.oup.com [academic.oup.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

(R)-DNMDP: A Technical Guide to Synthesis, Chemical Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-DNMDP, or (R)-6-(4-(diethylamino)-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one, is a small molecule that has garnered significant interest in the field of oncology for its potent and selective cytotoxic activity against specific cancer cell lines. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and mechanism of action of this compound, intended to serve as a valuable resource for researchers and professionals in drug development.

Chemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its development as a therapeutic agent. While comprehensive quantitative data is still emerging, the following table summarizes key known properties.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₀N₄O₃ | [1] |

| Molecular Weight | 304.35 g/mol | [1] |

| Appearance | Solid | [1] |

| Solubility | Soluble in DMSO (10 mM) | [2] |

| Stereochemistry | The (R)-enantiomer is significantly more active (200-500 times) than the (S)-enantiomer. | [3] |

| Stability | Stable in solution at various pH levels (1, 7, and 10) for extended periods. | [3] |

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the commercially available starting material, (R)-6-(4-aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one. The following diagram illustrates the synthetic pathway.

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound

The following is a detailed experimental protocol for the synthesis of this compound, based on reported literature[4].

Step 1: Acetylation

-

To a solution of (R)-6-(4-aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one in a suitable solvent, add acetic anhydride (Ac₂O).

-

Stir the reaction mixture at room temperature for the appropriate duration to ensure complete acetylation.

-

Upon completion, isolate the acetylated intermediate by standard workup procedures, such as extraction and solvent evaporation. A reported yield for this step is 91%[3].

Step 2: Nitration

-

Dissolve the acetylated intermediate in a mixture of 90% nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at a controlled low temperature (e.g., 0 °C).

-

Carefully monitor the reaction progress.

-

After the reaction is complete, quench the reaction by pouring it over ice and neutralize with a base.

-

Extract the nitrated intermediate with an organic solvent and purify. The reported yield for this step is 19%[3].

Step 3: Hydrolysis

-

Treat the nitrated intermediate with a solution of sodium hydroxide (NaOH) in a mixture of water and methanol (MeOH).

-

Heat the reaction mixture to reflux to facilitate the hydrolysis of the acetyl group.

-

Upon completion, neutralize the reaction mixture and extract the hydrolyzed intermediate. This step is reported to proceed in quantitative yield[3].

Step 4: Reductive Amination

-

Dissolve the hydrolyzed intermediate in dichloromethane (DCM).

-

Add acetaldehyde (CH₃CHO) followed by sodium triacetoxyborohydride (NaBH(OAc)₃).

-

Stir the reaction at room temperature until the starting material is consumed.

-

Quench the reaction, extract the product with an organic solvent, and purify by chromatography to obtain this compound. The combined yield for the mono- and dialkylated products is reported as 7%[3].

Mechanism of Action

This compound exerts its cytotoxic effects through a novel mechanism of action that involves inducing the formation of a protein-protein complex between phosphodiesterase 3A (PDE3A) and Schlafen family member 12 (SLFN12).[2][3][4][5][6][7][8][9][10][11][12][13] This induced proximity leads to the activation of the latent ribonuclease activity of SLFN12, ultimately resulting in cancer cell death.[14][15]

Caption: Signaling pathway of this compound-induced cell death.

The key steps in the mechanism are:

-

This compound Binding to PDE3A: this compound binds to the catalytic pocket of PDE3A.[12]

-

Conformational Change and Recruitment of SLFN12: This binding induces a conformational change in PDE3A, creating a neomorphic surface that recruits SLFN12.[14]

-

Formation of the Ternary Complex: A stable ternary complex of PDE3A-(R)-DNMDP-SLFN12 is formed.[12]

-

Activation of SLFN12 RNase Activity: The formation of this complex allosterically activates the latent endoribonuclease activity of SLFN12.[14][15]

-

Induction of Apoptosis: Activated SLFN12 degrades specific tRNAs, leading to ribosomal stress, inhibition of protein translation, and ultimately, apoptosis in cancer cells that co-express high levels of both PDE3A and SLFN12.[12][16]

Biological Activity and Cytotoxicity

The cytotoxic activity of this compound is highly selective for cancer cell lines that overexpress both PDE3A and SLFN12. The following table summarizes the reported EC₅₀ values in sensitive cell lines.

| Cell Line | Cancer Type | EC₅₀ (nM) | Reference |

| HeLa | Cervical Cancer | 10 - 100 | [8] |

| SK-MEL-3 | Melanoma | 10 - 100 | [8] |

| NCI-H1563 | Lung Adenocarcinoma | 10 - 100 | [8] |

| NCI-H2122 | Lung Adenocarcinoma | 10 - 100 | [8] |

Experimental Protocol: Cell Viability Assay (Resazurin-Based)

The following is a general protocol for determining the cytotoxic effects of this compound on cancer cell lines using a resazurin-based cell viability assay.[3][5][15]

Caption: Workflow for a resazurin-based cell viability assay.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well black, clear-bottom tissue culture plates

-

This compound stock solution (in DMSO)

-

Resazurin sodium salt solution (e.g., AlamarBlue™)

-

Phosphate-buffered saline (PBS)

-

Fluorescence microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified incubator with 5% CO₂.

-

Resazurin Addition: Add resazurin solution to each well (typically 10% of the well volume) and incubate for 1-4 hours.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of approximately 560 nm and an emission wavelength of approximately 590 nm.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the EC₅₀ value using a suitable software package.

Conclusion

This compound represents a promising class of anti-cancer compounds with a unique mechanism of action. Its synthesis, while multi-stepped, is achievable from commercially available starting materials. The profound difference in activity between its enantiomers highlights the importance of stereochemistry in its biological function. The selective cytotoxicity of this compound in cancer cells overexpressing both PDE3A and SLFN12 provides a clear biomarker-driven therapeutic strategy. Further research into its chemical properties, formulation, and in vivo efficacy is warranted to fully explore its therapeutic potential. This guide provides a foundational resource for scientists and researchers dedicated to advancing novel cancer therapies.

References

- 1. labbox.es [labbox.es]

- 2. librarysearch.mdx.ac.uk [librarysearch.mdx.ac.uk]

- 3. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 4. Optimization of PDE3A Modulators for SLFN12-Dependent Cancer Cell Killing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tipbiosystems.com [tipbiosystems.com]

- 6. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 7. texaschildrens.org [texaschildrens.org]

- 8. Structure of PDE3A-SLFN12 complex reveals requirements for activation of SLFN12 RNase [ideas.repec.org]

- 9. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanistic insights into cancer cell killing through interaction of phosphodiesterase 3A and schlafen family member 12 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Structure of PDE3A–SLFN12 complex and structure-based design for a potent apoptosis inducer of tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. tribioscience.com [tribioscience.com]

- 15. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

discovery and initial characterization of (R)-Dnmdp

An In-Depth Technical Guide to the Discovery and Initial Characterization of (R)-DNMDP

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the discovery and initial characterization of this compound (6-(4-(diethylamino)-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one), a novel small molecule with potent and selective cytotoxic activity against specific cancer cell lines. This compound was identified through a predictive chemogenomics approach and subsequently characterized as a first-in-class "molecular glue." It induces a neomorphic protein-protein interaction between phosphodiesterase 3A (PDE3A) and Schlafen 12 (SLFN12). This induced proximity activates the latent RNase function of SLFN12, leading to downstream translational inhibition and apoptotic cell death. This document provides a comprehensive overview of the discovery, mechanism of action, quantitative characterization, and the detailed experimental protocols utilized in the initial investigation of this compound.

Discovery via Predictive Chemogenomics

This compound was discovered through a high-throughput phenotypic screen designed to identify compounds with selective cytotoxicity.[1] A library of 1,924 small molecules was screened against a panel of cancer cell lines. The primary screen highlighted DNMDP for its ability to selectively kill the TP53-mutant lung cancer cell line NCI-H1734, while having minimal effect on the TP53-wild-type lung cancer cell line A549.[2]

Target deconvolution was subsequently achieved using a predictive chemogenomics strategy. By correlating the sensitivity profile of DNMDP across 766 cancer cell lines with their corresponding genomic and transcriptomic data from the Cancer Cell Line Encyclopedia (CCLE), a strong positive correlation was established between DNMDP sensitivity and the expression level of the PDE3A gene.[1] This computational approach rapidly identified PDE3A as the putative molecular target, a hypothesis that was later confirmed through biochemical and genetic methods.

References

(R)-Dnmdp as a PDE3A Modulator: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Dnmdp, the R-enantiomer of 6-(4-(diethylamino)-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one, is a potent small molecule that has garnered significant interest for its unique mechanism of action. While initially identified as a phosphodiesterase 3A (PDE3A) inhibitor, its primary antitumor activity stems not from the canonical inhibition of cAMP hydrolysis but from a novel function as a "molecular glue." this compound induces the formation of a cytotoxic ternary complex between PDE3A and the Schlafen family member 12 (SLFN12), a protein with latent ribonuclease activity. This guide provides an in-depth technical overview of this compound, focusing on its quantitative inhibitory profile, the experimental protocols used for its characterization, and the signaling pathways it modulates.

Introduction

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing cyclic nucleotides like cAMP and cGMP.[1] The PDE3 family, which includes PDE3A and PDE3B, is characterized by its dual substrate specificity and inhibition by cGMP.[1][2] PDE3A is highly expressed in various tissues, including the heart, vascular smooth muscle, and platelets, playing a crucial role in cardiovascular function.[1][2]

The discovery of DNMDP's selective cytotoxicity in cancer cell lines with high PDE3A expression opened a new avenue for cancer therapeutics.[3][4] Subsequent research revealed that this cell-killing effect is mediated by the (R)-enantiomer and is dependent on the formation of a PDE3A-SLFN12 complex.[3][4][5] This "neomorphic" activity, where a small molecule induces a new protein-protein interaction, distinguishes this compound from traditional PDE3 inhibitors and is the focus of ongoing drug development efforts.[4][6][7]

Quantitative Data

The following tables summarize the quantitative data for Dnmdp and related compounds, highlighting the distinction between PDE3 inhibition and cytotoxic activity.

Table 1: Cytotoxic and Inhibitory Activity of DNMDP Enantiomers and Analogs

| Compound | Cell Viability EC50 (HeLa cells) | PDE3A IC50 | PDE3B IC50 | Notes |

| This compound | ~10-100 nM | Not explicitly stated for pure enantiomer | Not explicitly stated for pure enantiomer | The (R)-enantiomer is 200-500 times more potent in cytotoxic assays than the (S)-enantiomer.[3][4] |

| (S)-DNMDP | >10 µM | Not explicitly stated | Not explicitly stated | Largely non-cytotoxic.[3][5] |

| DNMDP (racemate) | 10-100 nM (in sensitive lines)[2] | ~10 nM | ~10 nM | Also weakly inhibits PDE10 at 100 nM.[2][3] |

| Trequinsin | >10 µM | 0.25 nM | Not stated | Potent PDE3 inhibitor but not cytotoxic; rescues cells from DNMDP.[3][4] |

| Cilostazol | >10 µM | 40 nM | Not stated | Selective PDE3 inhibitor, not cytotoxic.[3] |

| Milrinone | >10 µM | 300 nM | Not stated | Selective PDE3 inhibitor, not cytotoxic.[3] |

| Levosimendan | >10 µM | 11 nM | Not stated | Selective PDE3 inhibitor, not cytotoxic.[3] |

Table 2: Selectivity Profile of DNMDP (Racemate)

| PDE Isoform | Inhibition at 100 nM DNMDP |

| PDE3A | Strong Inhibition [2][3] |

| PDE3B | Strong Inhibition [2][3] |

| PDE10 | Weak Inhibition[2][3] |

| Other PDEs (1, 2, 4, 5, 6, 7, 8, 9, 11) | Little to no detectable effect[3] |

Signaling Pathways

This compound modulates two distinct pathways involving PDE3A.

Canonical PDE3A Signaling Pathway

PDE3A hydrolyzes cAMP, thus terminating signaling cascades mediated by Protein Kinase A (PKA). Inhibition of this function leads to an accumulation of cAMP and increased PKA activity. However, this pathway is not responsible for the cytotoxic effects of this compound.[3]

Caption: Canonical PDE3A signaling pathway involving cAMP hydrolysis.

This compound-Induced Cytotoxic Pathway

This novel pathway involves the formation of a ternary complex. This compound acts as a molecular glue, altering the surface of the PDE3A catalytic domain to create a binding site for SLFN12.[7][8] This complex formation activates the latent RNase function of SLFN12, leading to tRNA degradation, inhibition of protein synthesis, and ultimately, apoptosis.[8][9][10]

Caption: this compound acts as a molecular glue to induce the cytotoxic PDE3A-SLFN12 complex.

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducing and building upon existing research.

Co-Immunoprecipitation (Co-IP) for PDE3A-SLFN12 Complex Detection

This protocol is used to demonstrate the this compound-dependent interaction between PDE3A and SLFN12 within a cellular context.

Caption: Workflow for Co-Immunoprecipitation of the PDE3A-SLFN12 complex.

Methodology:

-

Cell Culture: HeLa cells, which endogenously express PDE3A and SLFN12, are cultured to ~80% confluency.

-

Compound Treatment: Cells are treated with 10 µM this compound, a negative control (e.g., DMSO), and a non-cytotoxic PDE3A inhibitor control (e.g., 10 µM trequinsin) for 4 to 12 hours.[11][12][13]

-

Lysis: Cells are harvested and lysed on ice using a suitable lysis buffer (e.g., ModRipa: 1% NP-40, 50 mM Tris-HCl pH 7.8, 150 mM NaCl, 0.1% sodium deoxycholate, 1 mM EDTA) supplemented with protease and phosphatase inhibitors.[11]

-

Immunoprecipitation: The cell lysate is cleared by centrifugation. The supernatant is incubated with an anti-PDE3A antibody conjugated to protein A/G magnetic beads overnight at 4°C with gentle rotation.

-

Washing: The beads are washed multiple times with lysis buffer to remove non-specifically bound proteins.

-

Elution: The bound protein complexes are eluted from the beads using an elution buffer (e.g., low pH glycine buffer or SDS-PAGE loading buffer).

-

Analysis: The eluates are resolved by SDS-PAGE, transferred to a PVDF membrane, and immunoblotted with primary antibodies against PDE3A and SLFN12 to detect the co-precipitated complex.

In Vitro SLFN12 RNase Activity Assay

This assay directly measures the ribonuclease activity of SLFN12 and its potentiation by the this compound-induced complex with PDE3A.

Methodology:

-

Protein Purification: Recombinant human PDE3A catalytic domain (PDE3ACAT) and full-length SLFN12 are expressed and purified.

-

Complex Formation: 0.25 µM of PDE3ACAT and 0.25 µM of SLFN12 are pre-incubated at room temperature for 30 minutes in the presence of 12.5 µM this compound or a DMSO control.[14][15]

-

RNase Reaction: The reaction is initiated by adding the protein complex to a solution containing 2 µg of total human rRNA in an RNase assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 20 mM KCl, 4 mM MgCl2, 2 mM DTT).[14] The reaction proceeds at 37°C for 40 minutes.

-

Analysis: The reaction is stopped, and the RNA is analyzed on a denaturing formaldehyde-agarose gel. Degradation of the 28S and 18S rRNA bands indicates RNase activity.

Biolayer Interferometry (BLI) for Complex Formation Kinetics

BLI is used to measure the real-time association and dissociation kinetics of the PDE3A-SLFN12 interaction, confirming a direct, this compound-dependent binding event.

Methodology:

-

Sensor Preparation: Streptavidin (SA) biosensors are hydrated in a suitable buffer.

-

Ligand Immobilization: Biotinylated recombinant PDE3ACAT is immobilized onto the surface of the SA biosensors.

-

Baseline: A stable baseline is established by dipping the sensors in the reaction buffer (e.g., a buffer containing 500 mM NaCl to reduce non-specific binding).[5]

-

Association: The sensors are moved into wells containing various concentrations of SLFN12 (the analyte) in the presence of a constant concentration of this compound (e.g., 10 µM) or DMSO. The change in the interference pattern, indicating binding, is measured in real-time.

-

Dissociation: The sensors are then moved back into the reaction buffer without SLFN12, and the dissociation of the complex is monitored.

-

Data Analysis: The resulting sensorgrams are analyzed using fitting models (e.g., 1:1 binding) to determine the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD).

Conclusion

This compound represents a paradigm shift in targeting phosphodiesterases for cancer therapy. Its unique ability to function as a molecular glue, inducing a cytotoxic PDE3A-SLFN12 complex, is independent of its canonical enzymatic inhibition. This technical guide summarizes the key quantitative data and experimental protocols that have been instrumental in elucidating this novel mechanism. The provided workflows and signaling pathway diagrams offer a clear framework for researchers in the field. Further exploration of the structure-activity relationships of Dnmdp analogs and the downstream effects of SLFN12 activation will be critical for the development of next-generation molecular glues with improved therapeutic indices.

References

- 1. Co-immunoprecipitation Mass Spectrometry: Unraveling Protein Interactions - Creative Proteomics [creative-proteomics.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Identification of cancer cytotoxic modulators of PDE3A by predictive chemogenomics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Optimization of PDE3A Modulators for SLFN12-Dependent Cancer Cell Killing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. Structure of PDE3A–SLFN12 complex and structure-based design for a potent apoptosis inducer of tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure of PDE3A-SLFN12 complex reveals requirements for activation of SLFN12 RNase. | Broad Institute [broadinstitute.org]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Structure of PDE3A-SLFN12 complex reveals requirements for activation of SLFN12 RNase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. toolify.ai [toolify.ai]

- 13. DOT Language | Graphviz [graphviz.org]

- 14. Label-Free Immunoprecipitation Mass Spectrometry Workflow for Large-scale Nuclear Interactome Profiling [jove.com]

- 15. Graphviz [graphviz.org]

The Role of SLFN12 in (R)-Dnmdp-Induced Cytotoxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The small molecule (R)-enantiomer of 2-(2,6-dioxopiperidin-3-yl)-4-methyl-isoindoline-1,3-dione ((R)-Dnmdp), also known as a "velcrin" compound, has emerged as a potent and selective cytotoxic agent against a subset of cancer cells. Its mechanism of action is contingent on the expression of Schlafen family member 12 (SLFN12), a protein with endoribonuclease activity. This compound functions as a molecular glue, inducing the formation of a ternary complex with phosphodiesterase 3A (PDE3A) and SLFN12. This event triggers the RNase activity of SLFN12, leading to a cascade of downstream effects that culminate in cancer cell death. This technical guide provides an in-depth overview of the role of SLFN12 in this compound-induced cytotoxicity, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular pathways.

Data Presentation

The cytotoxic activity of this compound and its analogs is critically dependent on the cellular levels of PDE3A and SLFN12. The following tables summarize the quantitative data on the efficacy of these compounds in inducing cytotoxicity and modulating PDE3A-SLFN12 interaction.

Table 1: In Vitro Cytotoxicity of this compound and Related Compounds

| Compound | Cell Line | EC50 (nM) | Notes | Reference |

| This compound | HeLa | 6.9 | The (R)-enantiomer is 200-500 times more active than the (S)-enantiomer. | [1] |

| This compound | SK-MEL-3 | Similar to HeLa | A melanoma cell line. | [1] |

| (R)-30 / BRD9500 | HeLa | 1.6 | An optimized analog of DNMDP. | [1] |

| DNMDP | NCI-H1563 | 10 - 100 | Lung adenocarcinoma cell line. | [2] |

| DNMDP | NCI-H2122 | 10 - 100 | Lung adenocarcinoma cell line. | [2] |

| DNMDP | A549 | > 1000 | Lung carcinoma cell line (insensitive). | [2] |

| DNMDP | MCF7 | > 1000 | Breast cancer cell line (insensitive). | [2] |

| DNMDP | PC3 | > 1000 | Prostate cancer cell line (insensitive). | [2] |

Table 2: Biochemical Inhibition of PDE3A/B by DNMDP Analogs

| Compound | PDE3A IC50 (nM) | PDE3B IC50 (nM) |

| DNMDP | 25 | 100 |

| (R)-30 | 10 | 27 |

| 31 | 8 | 14 |

| 2 | 24 | 16 |

| 25 | 8 | 10 |

Signaling Pathway and Mechanism of Action

This compound-induced cytotoxicity is initiated by its function as a molecular glue. The compound binds to the catalytic pocket of PDE3A, creating a novel interface that recruits SLFN12. This interaction is facilitated by the co-chaperone protein, aryl hydrocarbon receptor–interacting protein (AIP). The formation of the PDE3A-SLFN12-(R)-Dnmdp ternary complex activates the latent RNase function of SLFN12. Activated SLFN12 specifically targets and cleaves the anticodon loop of tRNA-Leu(TAA). The degradation of this specific tRNA leads to the stalling of ribosomes at leucine TTA codons during protein synthesis. This ribosome pausing triggers a global inhibition of translation, leading to cellular stress and ultimately apoptosis.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the role of SLFN12 in this compound-induced cytotoxicity.

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[3][4]

Materials:

-

Opaque-walled multiwell plates (96- or 384-well)

-

Mammalian cells in culture medium

-

This compound or other test compounds

-

CellTiter-Glo® Reagent (Promega)

-

Luminometer

Procedure:

-

Seed cells in opaque-walled multiwell plates at a desired density and allow them to adhere overnight.

-

Treat cells with a serial dilution of this compound or control vehicle (e.g., DMSO) for a specified period (e.g., 48-72 hours).[2]

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate EC50 values by plotting the luminescence signal against the log of the compound concentration and fitting the data to a dose-response curve.

Co-Immunoprecipitation (Co-IP) of PDE3A-SLFN12 Complex

Co-IP is used to demonstrate the this compound-induced interaction between PDE3A and SLFN12 in cells.[1]

Materials:

-

HeLa cells (or other sensitive cell lines)

-

This compound (e.g., 10 µM)

-

Lysis buffer (e.g., 100mM Tris-HCl pH 7.4, 150mM NaCl, 0.5% Triton X-100, 2mM EDTA, with protease and phosphatase inhibitors)[5]

-

Anti-PDE3A antibody

-

Protein A/G agarose beads

-

Anti-SLFN12 or anti-V5 antibody (if using V5-tagged SLFN12)

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Treat cells with this compound or vehicle control for a specified time (e.g., 8 hours).[1]

-

Lyse the cells in ice-cold lysis buffer.

-

Clarify the lysates by centrifugation.

-

Pre-clear the lysates with protein A/G agarose beads.

-

Incubate the pre-cleared lysates with an anti-PDE3A antibody overnight at 4°C.

-

Add protein A/G agarose beads and incubate for another 1-2 hours.

-

Wash the beads several times with lysis buffer.

-

Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.

-

Analyze the eluates by SDS-PAGE and Western blotting using an anti-SLFN12 (or anti-V5) antibody.

In Vitro SLFN12 RNase Activity Assay

This assay directly measures the endoribonuclease activity of purified SLFN12 protein.[6][7]

Materials:

-

Purified recombinant SLFN12 protein (wild-type and catalytically inactive mutant, e.g., E200A/E205A)

-

Purified recombinant PDE3A protein

-

This compound

-

Human ribosomal RNA (rRNA) as a substrate

-

Reaction buffer

-

Formaldehyde agarose gel electrophoresis reagents

Procedure:

-

Incubate purified SLFN12 (e.g., 2 µM) with human rRNA (e.g., 2 µg) at 37°C for a specified time (e.g., 40 minutes).[6][7]

-

To test for activation, pre-incubate SLFN12 and PDE3A (e.g., 0.25 µM each) with this compound (e.g., 12.5 µM) or control (DMSO, trequinsin) at room temperature for 30 minutes before adding the rRNA substrate.[6][7]

-

Stop the reaction and analyze the cleavage of rRNA by formaldehyde agarose gel electrophoresis.

-

Quantify the degradation of rRNA bands (e.g., 28S rRNA) using image analysis software (e.g., ImageJ).[6]

Quantification of tRNA-Leu(TAA) Levels by qRT-PCR

This method is used to measure the specific degradation of tRNA-Leu(TAA) in cells following this compound treatment. A specialized qRT-PCR method like Four-Leaf clover qRT-PCR (FL-PCR) is required to specifically quantify mature tRNA.[8]

Procedure Outline:

-

Treat cells with this compound or vehicle control.

-

Isolate total RNA from the cells.

-

Perform a specific ligation of a stem-loop adapter to the 3' end of mature tRNAs using T4 RNA ligase 2.[8]

-

Perform reverse transcription using a primer complementary to the ligated adapter.

-

Conduct TaqMan qRT-PCR using a forward primer specific to the T-arm of tRNA-Leu(TAA), a reverse primer specific to the D-arm, and a TaqMan probe targeting the stem-loop adapter.[8]

-

Normalize the results to a control tRNA or other stable RNA species.

Conclusion

The cytotoxic effect of this compound is intricately linked to the presence and function of SLFN12. By acting as a molecular glue, this compound induces a neomorphic interaction between PDE3A and SLFN12, leading to the activation of SLFN12's RNase activity. This targeted degradation of tRNA-Leu(TAA) represents a novel mechanism for inducing cancer cell death through the inhibition of protein synthesis. The detailed understanding of this pathway, supported by the quantitative data and experimental protocols outlined in this guide, provides a solid foundation for the further development of velcrin-based therapeutics and for the identification of patients who are most likely to respond to this innovative class of anti-cancer agents.

References

- 1. Optimization of PDE3A Modulators for SLFN12-Dependent Cancer Cell Killing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. promegaconnections.com [promegaconnections.com]

- 4. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]

- 5. Structure of PDE3A–SLFN12 complex and structure-based design for a potent apoptosis inducer of tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure of PDE3A-SLFN12 complex reveals requirements for activation of SLFN12 RNase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Structure-Activity Relationship of (R)-DNMDP Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of (R)-DNMDP analogs. This compound is a potent and selective inhibitor of phosphodiesterase 3A (PDE3A) that induces a cytotoxic effect in cancer cells by promoting the formation of a protein-protein interaction between PDE3A and Schlafen family member 12 (SLFN12). This guide summarizes the key quantitative SAR data, details the experimental protocols for evaluating these analogs, and visualizes the underlying biological pathways and experimental workflows. The information presented herein is intended to support researchers and drug development professionals in the design and optimization of novel PDE3A-SLFN12 molecular glue degraders for therapeutic applications.

Introduction

The targeted degradation of proteins represents a promising therapeutic modality in oncology. Molecular glues are small molecules that induce or stabilize the interaction between an E3 ubiquitin ligase and a target protein, leading to the target's ubiquitination and subsequent proteasomal degradation. However, a distinct class of molecular glues, exemplified by this compound, operates through a different mechanism. This compound induces a neomorphic interaction between PDE3A and SLFN12, forming a cytotoxic complex that triggers cancer cell death.[1][2] This unique mechanism of action has spurred interest in developing novel this compound analogs with improved potency, selectivity, and drug-like properties.

This guide delves into the critical aspects of the SAR of this compound analogs, providing a comprehensive resource for scientists working in this area. We will explore how modifications to the chemical scaffold of this compound influence its biological activity, with a focus on PDE3A inhibition and cancer cell cytotoxicity.

Structure-Activity Relationship Data

The SAR of this compound analogs has been systematically investigated, revealing key structural features that govern their activity. The following tables summarize the quantitative data from these studies, focusing on the inhibition of PDE3A and the cytotoxic effects on HeLa cells, a sensitive cancer cell line.

Table 1: SAR of this compound Analogs - Modifications on the Phenyl Ring

| Compound | R | PDE3 IC50 (nM) | HeLa IC50 (nM) |

| This compound | NO2 | 10 | 1 |

| 7 | H | 100 | 100 |

| 12 | F | 20 | 10 |

| 13 | Cl | 10 | 10 |

| 14 | I | 10 | 10 |

| 15 | N-methylpiperazine | 20 | 10 |

| 16 | Cyclopropyl | 20 | 10 |

| 17 | Vinyl | 50 | 20 |

| 18 | Ethyl | 20 | 10 |

| 19 | Isopropyl | 20 | 10 |

| 20 | Thiophene | 20 | 10 |

| 21 | NH2 | >10000 | >10000 |

| 22 | NHAc | 2000 | 1000 |

Data extracted from Lewis et al., 2019.[1]

Table 2: SAR of this compound Analogs - Modifications on the Diethylamino Group

| Compound | R | PDE3 IC50 (nM) | HeLa IC50 (nM) |

| This compound | N(Et)2 | 10 | 1 |

| 8 | NHEt | 100 | 100 |

| 9 | Morpholine | 20 | 10 |

| 10 | 3-chloromorpholine | 20 | 10 |

Data extracted from Lewis et al., 2019.[1]

Table 3: SAR of Advanced Analogs

| Compound | Structure | PDE3 IC50 (nM) | HeLa IC50 (nM) |

| (R)-30 / BRD9500 | 6-(4-(diethylamino)-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one with a modified linker and a dimethylamino group | 10 | 1 |

Data extracted from Lewis et al., 2019.[1]

Experimental Protocols

The evaluation of this compound analogs involves a series of key experiments to determine their potency and mechanism of action. Detailed protocols for these assays are provided below.

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[1][2][3]

Materials:

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Opaque-walled multiwell plates (96-well or 384-well)

-

Mammalian cells in culture medium

-

Test compounds this compound analogs

-

Luminometer

Protocol:

-

Cell Plating: Seed cells in opaque-walled multiwell plates at a density that ensures they are in the logarithmic growth phase at the time of the assay. The volume of cell suspension is typically 100 µL for 96-well plates and 25 µL for 384-well plates.

-

Compound Treatment: Add the desired concentrations of the test compounds to the wells. Include a vehicle control (e.g., DMSO) and a positive control for cell death.

-

Incubation: Incubate the plates for the desired period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Reagent Preparation: Thaw the CellTiter-Glo® Buffer and equilibrate to room temperature. Reconstitute the lyophilized CellTiter-Glo® Substrate with the buffer to form the CellTiter-Glo® Reagent. Mix gently until the substrate is completely dissolved.

-

Assay Procedure:

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Measure the luminescence using a luminometer.

-

Data Analysis: The luminescent signal is proportional to the number of viable cells. Calculate the IC50 values by plotting the percentage of viable cells against the log concentration of the compound and fitting the data to a dose-response curve.

PDE3A Inhibition Assay

This assay measures the ability of the compounds to inhibit the enzymatic activity of PDE3A.

Materials:

-

Recombinant human PDE3A enzyme

-

cAMP (substrate)

-

5'-Nucleotidase

-

Inorganic pyrophosphatase

-

Malachite green-based phosphate detection reagent

-

Test compounds

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 8.3 mM MgCl2, 1.7 mM EGTA)

-

Microplate reader

Protocol:

-

Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

-

Reaction Mixture: In a microplate, prepare the reaction mixture containing the assay buffer, PDE3A enzyme, and the test compound or vehicle control.

-

Initiation of Reaction: Initiate the reaction by adding cAMP to the wells.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 20 minutes).

-

Termination of Reaction and Detection: Terminate the reaction by adding the 5'-nucleotidase and inorganic pyrophosphatase, followed by the malachite green reagent. This reagent detects the amount of inorganic phosphate produced from the hydrolysis of cAMP.

-

Data Acquisition: Measure the absorbance at a wavelength of 620 nm using a microplate reader.

-

Data Analysis: The absorbance is proportional to the amount of phosphate produced and thus to the PDE3A activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

PDE3A-SLFN12 Co-Immunoprecipitation and Western Blotting

This experiment is crucial to confirm that the this compound analogs induce the formation of the PDE3A-SLFN12 complex in cells.[1]

Materials:

-

HeLa cells

-

Test compounds

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Anti-PDE3A antibody

-

Anti-SLFN12 antibody

-

Protein A/G agarose beads

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary and secondary antibodies for Western blotting

-

Chemiluminescent substrate

Protocol:

-

Cell Treatment and Lysis:

-

Treat HeLa cells with the test compound or vehicle control for a specified time (e.g., 6 hours).

-

Wash the cells with ice-cold PBS and lyse them in ice-cold lysis buffer.

-

Clarify the lysates by centrifugation.

-

-

Immunoprecipitation:

-

Incubate the cell lysates with an anti-PDE3A antibody overnight at 4°C with gentle rotation.

-

Add Protein A/G agarose beads and incubate for another 1-2 hours at 4°C.

-

Wash the beads several times with lysis buffer to remove non-specific binding.

-

-

Elution and Sample Preparation:

-

Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

-

-

Western Blotting:

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against SLFN12 overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

As a control, probe a separate blot with an anti-PDE3A antibody to confirm the immunoprecipitation of PDE3A.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway and experimental workflows described in this guide.

Caption: Signaling pathway of this compound analogs leading to apoptosis.

Caption: General experimental workflow for the synthesis and evaluation of this compound analogs.

Conclusion

The structure-activity relationship of this compound analogs provides a clear roadmap for the design of novel molecular glues that induce the cytotoxic PDE3A-SLFN12 complex. Key insights from the SAR studies indicate that the nitro group on the phenyl ring is critical for potent activity, while modifications to the diethylamino group are generally well-tolerated. The development of advanced analogs such as (R)-30/BRD9500 demonstrates the potential for optimizing the pharmacokinetic and pharmacodynamic properties of this compound class. The experimental protocols and workflows detailed in this guide offer a robust framework for the continued exploration and development of this compound analogs as a promising new class of cancer therapeutics. Further research should focus on elucidating the structural basis of the ternary complex formation and exploring the therapeutic potential of these compounds in a broader range of cancer types.

References

Enantiomeric Specificity of DNMDP in PDE3A Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the enantiomeric specificity of 6-(4-(diethylamino)-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one (DNMDP) in its interaction with phosphodiesterase 3A (PDE3A). DNMDP exhibits a novel mechanism of action, acting as a "molecular glue" to induce a cytotoxic complex between PDE3A and Schlafen family member 12 (SLFN12) in cancer cells expressing high levels of both proteins. This guide details the profound stereoselectivity of this interaction, summarizing key quantitative data, outlining experimental protocols for characterization, and visualizing the underlying biological pathways and experimental workflows.

Introduction

DNMDP has emerged as a promising anti-cancer agent with a unique mode of action that is dependent on the formation of a ternary complex with PDE3A and SLFN12.[1][2][3] A critical aspect of DNMDP's pharmacology is its stereochemistry. The molecule possesses a chiral center at the C5 position of the dihydropyridazinone ring, leading to the existence of (R) and (S) enantiomers. Research has demonstrated a significant difference in the biological activity of these enantiomers, with the (R)-enantiomer being responsible for the cytotoxic effects.[2] This guide will explore the specifics of this enantiomeric differentiation in PDE3A binding and subsequent biological consequences.

Quantitative Data on Enantiomeric Specificity

The biological activity of DNMDP is highly dependent on its stereochemistry, with the (R)-enantiomer demonstrating significantly greater potency in both PDE3A inhibition and cancer cell cytotoxicity compared to the (S)-enantiomer.

| Compound | Target/Assay | IC50/EC50 | Fold Difference ((S) vs (R)) | Reference |

| (R)-DNMDP | PDE3A Inhibition | More Potent | Not explicitly quantified | [4] |

| (S)-DNMDP | PDE3A Inhibition | Less Potent | Not explicitly quantified | [4] |

| This compound | HeLa Cell Cytotoxicity (EC50) | ~10-100 nM | >200-500 | [4] |

| (S)-DNMDP | HeLa Cell Cytotoxicity (EC50) | >10 µM | >200-500 | [2] |

| Racemic DNMDP | PDE3A Inhibition (IC50) | 25 nM | N/A | [4] |

| Racemic DNMDP | PDE3B Inhibition (IC50) | 100 nM | N/A | [3] |

Signaling Pathway and Mechanism of Action

DNMDP functions as a molecular glue, inducing a neomorphic interaction between PDE3A and SLFN12. This interaction is facilitated by the co-chaperone protein, Aryl Hydrocarbon Receptor-Interacting Protein (AIP).[1][5] The formation of the PDE3A-SLFN12 complex leads to the stabilization of SLFN12 and activation of its latent RNase activity.[6][7] This, in turn, is believed to inhibit the translation of anti-apoptotic proteins, ultimately leading to programmed cell death in cancer cells with high expression levels of both PDE3A and SLFN12.[8]

Caption: DNMDP-induced PDE3A-SLFN12 signaling pathway leading to apoptosis.

Experimental Protocols

Chiral Separation of DNMDP Enantiomers by HPLC

This protocol describes a representative method for the analytical or semi-preparative separation of DNMDP enantiomers.

Materials:

-

Racemic DNMDP

-

HPLC-grade hexane, ethanol, and 2-propanol

-

Chiral stationary phase column (e.g., Chiralcel OJ or similar cellulose or amylose-based column)[9][10]

-

HPLC system with UV detector

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of hexane, ethanol, and 2-propanol. A typical starting ratio could be 80:15:5 (v/v/v). Optimize the ratio to achieve baseline separation of the enantiomers.

-

Sample Preparation: Dissolve racemic DNMDP in the mobile phase to a final concentration of 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

-

HPLC Analysis:

-

Equilibrate the chiral column with the mobile phase at a flow rate of 1 mL/min until a stable baseline is achieved.

-

Inject 10-20 µL of the prepared DNMDP sample.

-

Monitor the elution profile at a suitable UV wavelength (e.g., 254 nm).

-

The two enantiomers should elute as distinct peaks. The elution order of (R)- and (S)-DNMDP would need to be confirmed using enantiomerically pure standards.

-

-

Semi-Preparative Separation (Optional): For isolation of individual enantiomers, scale up the injection volume and collect the fractions corresponding to each enantiomeric peak. The solvent can then be removed under reduced pressure.

Affinity Purification to Demonstrate Competitive Binding

This protocol outlines a method to demonstrate that (R)- and (S)-DNMDP compete for the same binding site on PDE3A.[2]

Materials:

-

HeLa cell lysate

-

DNMDP-linker-analog tethered to a solid support (e.g., agarose beads)

-

This compound and (S)-DNMDP solutions (e.g., 100 µM)

-

Trequinsin solution (a non-cytotoxic PDE3 inhibitor, as a positive control)

-

Lysis buffer (e.g., RIPA buffer)

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

SDS-PAGE gels and Western blotting reagents

-

Anti-PDE3A antibody

Procedure:

-

Cell Lysate Preparation: Lyse HeLa cells using lysis buffer and quantify the protein concentration.

-

Affinity Purification:

-

Incubate 200 µg of HeLa cell lysate with the DNMDP-linker-analog beads for 2-4 hours at 4°C with gentle rotation.

-

In separate tubes, co-incubate the lysate and beads with an excess of:

-

Vehicle (e.g., DMSO)

-

This compound

-

(S)-DNMDP

-

Trequinsin

-

-

-

Washing: Wash the beads three times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.

-

Western Blotting:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with an anti-PDE3A antibody.

-

Detect the signal using a suitable secondary antibody and chemiluminescence.

-

-

Analysis: A reduction in the PDE3A band intensity in the presence of this compound and Trequinsin, but not in the presence of (S)-DNMDP (at non-saturating concentrations), would indicate that this compound and Trequinsin compete with the tethered analog for PDE3A binding, while (S)-DNMDP has a much lower affinity.

Cell Viability Assay to Determine Cytotoxic Potency

This protocol describes a method to quantify the cytotoxic effects of DNMDP enantiomers on a sensitive cancer cell line, such as HeLa.

Materials:

-

HeLa cells

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound and (S)-DNMDP stock solutions in DMSO

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

DMSO

Procedure:

-

Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.[11][12]

-

Compound Treatment:

-

Prepare serial dilutions of this compound and (S)-DNMDP in cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of the enantiomers. Include a vehicle control (DMSO).

-

Incubate the cells for 48-72 hours.

-

-

MTT Assay:

-

Add MTT reagent to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the cell viability against the compound concentration and determine the EC50 value for each enantiomer using non-linear regression analysis.

-

Experimental and Logical Workflows

The following diagrams illustrate the workflow for determining the enantiomeric specificity of DNMDP and the logical relationship of its stereochemistry to its biological activity.

Caption: Workflow for determining the enantiomeric specificity of DNMDP.

Caption: Logical flow of DNMDP enantiomer activity.

Conclusion

The enantiomeric specificity of DNMDP in its binding to PDE3A is a critical determinant of its anti-cancer activity. The (R)-enantiomer is the active eutomer, potently inducing the formation of the cytotoxic PDE3A-SLFN12 complex, while the (S)-enantiomer is largely inactive. This profound stereoselectivity underscores the importance of chiral separation and the use of enantiomerically pure compounds in the development of DNMDP and its analogs as therapeutic agents. The experimental protocols and conceptual frameworks presented in this guide provide a comprehensive resource for researchers in the field of oncology and drug discovery to further investigate and harness the unique therapeutic potential of this class of molecules.

References

- 1. Mechanistic insights into cancer cell killing through interaction of phosphodiesterase 3A and schlafen family member 12 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of cancer cytotoxic modulators of PDE3A by predictive chemogenomics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Optimization of PDE3A Modulators for SLFN12-Dependent Cancer Cell Killing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DNMDP | PDE3A inhibitor, PDE3A-SLFN12 inducer | Probechem Biochemicals [probechem.com]

- 6. Structure of PDE3A-SLFN12 complex reveals requirements for activation of SLFN12 RNase. | Broad Institute [broadinstitute.org]

- 7. Structure of PDE3A-SLFN12 complex reveals requirements for activation of SLFN12 RNase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure of PDE3A–SLFN12 complex and structure-based design for a potent apoptosis inducer of tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Enantiomeric separation of optically active pyridazinone derivatives by chiral HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 11. HeLa TI cell-based assay as a new approach to screen for chemicals able to reactivate the expression of epigenetically silenced genes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cytotoxicity of ICD-85 NPs on Human Cervical Carcinoma HeLa Cells through Caspase-8 Mediated Pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Neomorphic Activity of (R)-DNMDP: A Technical Guide to its Impact on the PDE3A-SLFN12 Complex and Departure from Classical cAMP Signaling Modulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-6-(4-(diethylamino)-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one, or (R)-DNMDP, is a potent and selective small molecule that has garnered significant interest for its unique anticancer properties. While initially identified as a phosphodiesterase 3A (PDE3A) inhibitor, its primary mechanism of cytotoxic action diverges from the canonical pathway of global cyclic adenosine monophosphate (cAMP) elevation. This technical guide elucidates the novel, or "neomorphic," activity of this compound, which functions as a molecular glue to induce the formation of a cytotoxic complex between PDE3A and Schlafen family member 12 (SLFN12). This interaction, rather than the inhibition of cAMP hydrolysis, is the critical event leading to selective cancer cell death. This document provides a comprehensive overview of the quantitative pharmacology of this compound, detailed experimental protocols for studying its mechanism, and visual representations of the key signaling and experimental workflows.

Introduction: Beyond cAMP Inhibition

The cAMP signaling pathway is a ubiquitous second messenger system that regulates a myriad of cellular processes. Phosphodiesterases (PDEs) are critical negative regulators of this pathway, hydrolyzing cAMP and thus terminating its signaling. PDE3A, in particular, is a key enzyme in various tissues, and its inhibitors have been explored for cardiovascular diseases.

This compound emerged from phenotypic screens as a selective cytotoxic agent against a subset of cancer cell lines. While it is a potent inhibitor of PDE3A, a crucial finding is that its cytotoxic efficacy does not correlate with its PDE3 inhibitory activity. Many potent PDE3A inhibitors, such as trequinsin, do not induce cell death and can even rescue cells from this compound-induced cytotoxicity. This paradox is resolved by the discovery that this compound's primary anticancer mechanism is the induction of a novel protein-protein interaction between PDE3A and SLFN12. The binding of this compound to PDE3A creates a composite surface that stabilizes the binding of SLFN12, forming a ternary complex. This complex formation activates the latent RNase activity of SLFN12, leading to downstream events that culminate in apoptosis.

This guide will delve into the technical details of this unique mechanism, providing researchers with the necessary information to investigate and potentially exploit this novel therapeutic strategy.

Quantitative Pharmacology of this compound

The following tables summarize the key quantitative data regarding the inhibitory and cytotoxic activity of this compound.

Table 1: In Vitro Phosphodiesterase (PDE) Inhibitory Activity of this compound

| PDE Isoform | IC50 (nM) | Notes |

| PDE3A | ~10-100 | Potent and selective inhibition. |

| PDE3B | ~10-100 | Similar potency to PDE3A. |

| PDE10 | Weak Inhibition | Some off-target activity at higher concentrations. |

| Other PDEs | No significant inhibition | Highly selective for the PDE3 family. |

Data synthesized from multiple sources indicating selectivity at a concentration of 100 nM.

Table 2: Cytotoxic Activity of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | EC50 (nM) | Notes |

| HeLa | Cervical Carcinoma | 6.9 | Highly sensitive. |

| NCI-H1563 | Lung Adenocarcinoma | 10 - 100 | Sensitive. |

| NCI-H2122 | Lung Adenocarcinoma | 10 - 100 | Sensitive. |

| SK-MEL-3 | Melanoma | Data not available | Active in a xenograft model. |

| A549 | Lung Carcinoma | > 1000 | Insensitive. |

| MCF7 | Breast Carcinoma | > 1000 | Insensitive. |

| PC3 | Prostate Carcinoma | > 1000 | Insensitive. |

Note: Sensitivity to this compound is highly correlated with the expression levels of both PDE3A and SLFN12. The (R)-enantiomer of DNMDP is reported to be 200–500 times more active than the (S)-enantiomer, depending on the cell line.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of this compound.

Cell Viability Assay

This protocol is for determining the cytotoxic effect of this compound on cancer cell lines.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

96-well clear-bottom cell culture plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or Crystal Violet solution

-

Luminometer or plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.

-

Incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be kept below 0.1%.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO only).

-

Incubate the plates for 48-72 hours.

-

For the CellTiter-Glo® assay, follow the manufacturer's instructions to measure cell viability by luminescence.

-

For the Crystal Violet assay, gently wash the cells with PBS, fix with 10% formalin, and stain with 0.5% crystal violet. After washing and drying, solubilize the stain and measure absorbance at 570 nm.

-

Calculate the EC50 value by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a four-parameter logistic curve.

PDE3A-SLFN12 Co-Immunoprecipitation

This protocol is to verify the this compound-induced interaction between PDE3A and SLFN12.

Materials:

-

HeLa cells (or another sensitive cell line)

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Anti-PDE3A antibody for immunoprecipitation

-

Protein A/G magnetic beads

-

Anti-V5 or anti-SLFN12 antibody for immunoblotting

-

SDS-PAGE and western blotting equipment

Procedure:

-

Culture HeLa cells to ~80% confluency.

-

Treat the cells with 1 µM this compound or DMSO (vehicle control) for 8 hours.

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer on ice for 30 minutes.

-

Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Pre-clear the lysates by incubating with protein A/G beads for 1 hour at 4°C.

-

Incubate a portion of the supernatant with the anti-PDE3A antibody overnight at 4°C with gentle rotation.

-

Add protein A/G beads and incubate for another 2-4 hours at 4°C.

-

Wash the beads three times with lysis buffer.

-

Elute the protein complexes by boiling the beads in SDS-PAGE sample buffer.

-

Analyze the eluates by SDS-PAGE and western blotting using an anti-SLFN12 or anti-V5 antibody (if SLFN12 is tagged). An increase in the co-precipitated SLFN12 in the this compound-treated sample indicates induced complex formation.

In Vitro SLFN12 RNase Activity Assay

This protocol is to measure the RNase activity of the this compound-induced PDE3A-SLFN12 complex.

Materials:

-

Purified recombinant PDE3A and SLFN12 proteins

-

This compound

-

Trequinsin (as a negative control)

-

Total RNA or a specific RNA substrate (e.g., ribosomal RNA)

-

Reaction buffer

-

Denaturing agarose gel electrophoresis system

-

RNA visualization dye (e.g., SYBR Gold)

Procedure:

-

Incubate 0.25 µM of purified PDE3A and SLFN12 proteins with either DMSO, 12.5 µM this compound, or 12.5 µM trequinsin at room temperature for 30 minutes to allow for complex formation.

-

Initiate the RNase reaction by adding the protein complexes to a solution containing the RNA substrate in the reaction buffer.

-

Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding a denaturing loading buffer.

-

Analyze the RNA degradation products by denaturing agarose gel electrophoresis.

-

Stain the gel with an RNA-specific dye and visualize the RNA bands. Degradation of the RNA substrate in the presence of PDE3A, SLFN12, and this compound, but not in the control conditions, indicates induced RNase activity.

cAMP Measurement Assay

This protocol is to demonstrate that the cytotoxic effect of this compound is independent of global cAMP accumulation.

Materials:

-

Cells of interest

-

This compound

-

A non-cytotoxic PDE3 inhibitor (e.g., trequinsin)

-

A general PDE inhibitor (e.g., IBMX) as a positive control

-

Forskolin (an adenylyl cyclase activator)

-

cAMP assay kit (e.g., ELISA-based or FRET-based)

Procedure:

-

Culture cells in a suitable plate format.

-

Pre-treat the cells with this compound, trequinsin, IBMX, or vehicle control for a specified time.

-

Stimulate the cells with forskolin to induce cAMP production.

-

Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Compare the cAMP levels across the different treatment groups. A significant increase in cAMP levels with IBMX and trequinsin, but not with a cytotoxic concentration of this compound, would support the hypothesis that its cell-killing effect is not primarily mediated by cAMP accumulation.

Visualizing the Mechanism and Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental procedures.

Caption: Mechanism of this compound's neomorphic action on the PDE3A-SLFN12 complex.

Caption: Workflow for Co-Immunoprecipitation of the PDE3A-SLFN12 complex.

Caption: Workflow for the in vitro SLFN12 RNase activity assay.

Conclusion

This compound represents a paradigm shift in the targeting of phosphodiesterases for cancer therapy. Its mechanism of action, which relies on the induced formation of a cytotoxic protein complex rather than the modulation of cAMP signaling, opens up new avenues for drug discovery and development. The high specificity of this effect, dependent on the co-expression of PDE3A and SLFN12, offers the potential for a targeted therapeutic approach with a favorable therapeutic window. This technical guide provides a foundational resource for researchers seeking to explore the fascinating biology of this compound and the broader class of "molecular glue" compounds. Further investigation into the downstream substrates of the activated SLFN12 RNase and the structural basis of the ternary complex will undoubtedly fuel the development of next-generation therapeutics based on this novel mechanism.

Methodological & Application

(R)-DNMDP: Application Notes and Protocols for Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-DNMDP is the more potent enantiomer of 6-(4-(diethylamino)-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one, a small molecule that has demonstrated selective cytotoxicity against cancer cells. This document provides detailed application notes and experimental protocols for the use of this compound in cell culture. The primary mechanism of action for this compound involves its function as a "molecular glue," inducing the formation of a protein-protein complex between phosphodiesterase 3A (PDE3A) and Schlafen family member 12 (SLFN12).[1][2][3][4] This complex formation activates the latent RNase activity of SLFN12, leading to tRNA cleavage, inhibition of protein synthesis, and ultimately, apoptotic cell death in cancer cells expressing high levels of both PDE3A and SLFN12.[5][6] The (R)-enantiomer of DNMDP is significantly more active, reportedly 200 to 500 times more so than the (S)-enantiomer, depending on the cell line.[2]

Data Presentation

Table 1: Cellular Activity of DNMDP and its Analogs

| Compound | Cell Line | Assay | EC50 / IC50 (nM) | Notes |

| DNMDP | HeLa (cervical carcinoma) | Viability | 6.9 | |

| DNMDP | NCI-H1563 (lung adenocarcinoma) | Viability | 10 - 100 | |

| DNMDP | NCI-H2122 (lung adenocarcinoma) | Viability | 10 - 100 | |

| DNMDP | A549, MCF7, PC3 | Viability | > 1000 | Indicates cell-selective cytotoxicity.[2] |

| (R)-30 (analog of DNMDP) | HeLa | Viability | 1.6 | |

| DNMDP | HeLa | PDE3A Inhibition | 25 | Biochemical assay.[1] |

| DNMDP | HeLa | PDE3B Inhibition | 100 | Biochemical assay.[1] |

Signaling Pathway

The cytotoxic effect of this compound is initiated by its binding to PDE3A, which then facilitates the formation of a stable complex with SLFN12. This ternary complex activates the endoribonuclease function of SLFN12, leading to the degradation of specific tRNAs, such as tRNA-Leu(TAA). The subsequent disruption of protein synthesis triggers a cascade of events culminating in apoptosis, characterized by the cleavage of PARP and activation of caspases.